molecular formula C18H12BrFN2O3 B3007326 N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide CAS No. 313954-14-2

N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide

Cat. No. B3007326
CAS RN: 313954-14-2
M. Wt: 403.207
InChI Key: MRVAPFFLAJWWPU-PYCFMQQDSA-N
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Description

The compound "N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide" is a derivative of chromene with potential biological activity. Chromene derivatives have been studied extensively due to their pharmacological properties. The compound is structurally related to various compounds that have been synthesized and analyzed for their interaction with biological targets, such as G protein-coupled receptors (GPCRs) , and their crystalline properties .

Synthesis Analysis

The synthesis of related chromene compounds involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions . For instance, the synthesis of a GPR35 agonist involved the methylation of a precursor followed by ester hydrolysis . Similarly, the synthesis of an imidazo[1,2-a]pyridine derivative also included a ring closure and subsequent reactions to introduce various functional groups . These methods could potentially be applied to the synthesis of "this compound" with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular and crystal structure of chromene derivatives can be influenced by the conditions under which they are crystallized . Quantum chemical methods have been used to study the polymorphic modifications of such compounds, revealing that fast crystallization tends to produce nonequilibrium molecular conformations, while slow crystallization favors more stable conformations . X-ray diffraction and density functional theory (DFT) have been employed to confirm the structure and analyze the conformation of related compounds .

Chemical Reactions Analysis

Chromene derivatives can participate in various chemical reactions due to their functional groups. For example, they can be used as fluorescent labeling reagents for the HPLC analysis of carboxylic acids, reacting to form fluorescent esters . The bromo and acetyl groups present in these compounds are reactive sites that can be utilized in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be explored using DFT, which provides insights into the molecular electrostatic potential and frontier molecular orbitals . These properties are crucial for understanding the reactivity and interaction of the compound with biological targets. For instance, the high affinity of a fluorine-substituted chromene derivative for GPR35 was determined through binding assays, which correlated with its molecular properties .

Scientific Research Applications

Quantum Chemical Studies

A study by Shishkina et al. (2021) utilized quantum chemical methods to explore the crystallization of polymorphic modifications of a compound similar to N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide. The research revealed how molecular and crystal structures depend on crystallization conditions, showing differences in intermolecular interactions under fast and slow crystallization processes (Shishkina et al., 2021).

Synthesis and Biological Evaluation

A paper by Thabet et al. (2011) detailed the synthesis and biological evaluation of various compounds, including derivatives of iminochromene, for potential anti-inflammatory applications. This research provides insights into the synthesis processes and potential biological applications of compounds structurally related to this compound (Thabet et al., 2011).

Pharmacophore Mapping for Antimicrobial Agents

Bąk et al. (2020) conducted a study on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, which are structurally similar to the compound . The research included pharmacophore mapping and antimicrobial activity analysis, offering insights into the antimicrobial potential and chemical properties of related compounds (Bąk et al., 2020).

Inhibitors of Dynamin GTPase Activity

Hill et al. (2010) explored the synthesis of iminochromene libraries as potential inhibitors of dynamin GTPase. This research highlights the potential of iminochromene derivatives, like this compound, in inhibiting endocytosis and dynamin activity, which is crucial for various cellular processes (Hill et al., 2010).

properties

IUPAC Name

N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN2O3/c1-10(23)21-17(24)13-9-11-8-12(19)6-7-16(11)25-18(13)22-15-5-3-2-4-14(15)20/h2-9H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVAPFFLAJWWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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